4-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
4-(Bromomethyl)-2-fluorobenzonitrile (BMFBN) is a chemical compound with a wide range of applications in the scientific research field, such as in organic synthesis, as an intermediate for pharmaceuticals, and as a building block for other compounds. BMFBN is a colorless, volatile liquid with a boiling point of 113°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents. BMFBN is a versatile reagent with a wide range of synthetic and biological applications.
Scientific Research Applications
Synthesis of Chelating Ligands
4-(Bromomethyl)-2-fluorobenzonitrile: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group. These ligands are significant due to their ability to form complexes with various metals, which can be essential for catalysis, medicinal chemistry, and material science .
Preparation of Tetrazole Derivatives
This compound is instrumental in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . The reaction with 2H-tetrazole in the presence of potassium hydroxide leads to derivatives that have potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Sensing Applications
While not directly mentioned for 4-(Bromomethyl)-2-fluorobenzonitrile , boronic acid derivatives, which can be synthesized from similar compounds, are widely used in sensing applications. They interact with diols and Lewis bases, leading to their utility in detecting various biological and chemical substances .
Biological Labelling and Protein Modification
Boronic acids, related to the bromomethyl benzonitrile family, are used for biological labelling and protein modification. They can form reversible covalent bonds with sugars and other diols, which is useful in bioconjugation and the development of diagnostic tools .
Separation Technologies
Compounds like 4-(Bromomethyl)-2-fluorobenzonitrile can be used to synthesize materials that aid in the separation of biomolecules. This is particularly useful in the purification processes in biotechnology and pharmaceutical manufacturing .
Development of Therapeutics
The synthesis of boronic acid derivatives from compounds such as 4-(Bromomethyl)-2-fluorobenzonitrile plays a role in the development of therapeutics. Boronic acids are known to interfere with enzymatic reactions and signaling pathways, which can be harnessed to create novel treatments .
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially target organoboron reagents in biochemical reactions .
Mode of Action
Bromomethyl compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . In the context of Suzuki–Miyaura coupling, the bromomethyl group may undergo transmetalation, a process where it is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may influence pathways involving carbon–carbon bond formation
Pharmacokinetics
Pharmacokinetic studies would be necessary to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may facilitate the formation of carbon–carbon bonds, which could have significant implications in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)-2-fluorobenzonitrile could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature, pH, and the presence of other chemical groups, could potentially impact the action of this compound .
properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXAJDFHGJTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380954 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222978-03-2 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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